molecular formula C11H16ClN3S B1477583 3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine CAS No. 2092040-23-6

3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine

Cat. No. B1477583
CAS RN: 2092040-23-6
M. Wt: 257.78 g/mol
InChI Key: ZMVINIJMGVNRSY-UHFFFAOYSA-N
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Description

3-Chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine (CETP) is an organic compound that is widely used in scientific research. It has been studied for its potential applications in biochemistry, physiology, and pharmacology. CETP has been used to study the mechanism of action of various compounds and their biochemical and physiological effects. In addition, CETP has been used to investigate the advantages and limitations of laboratory experiments.

Scientific Research Applications

Antimicrobial Activity

Compounds derived from tetrahydro-2H-thiopyran-4-yl, such as “3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine”, have shown strong activity against Candida spp. with MIC (Minimum Inhibitory Concentration) ranging from 1.95 to 15.62mg/ml . They also demonstrated strong activity against some strains of Candida spp. isolated from clinical materials .

Anticonvulsant Activity

The same compounds have also shown statistically significant anticonvulsant activity in the pentylenetetrazole model . Specifically, compounds 4a and 4n showed protection in the 6-Hz psychomotor seizure model .

Anti-Cancer Activity

Imidazole containing compounds, which can be synthesized from “3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine”, have shown potential as anticancer agents . For instance, (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one demonstrated anticancer activity against different cell lines such as A549, MCF-7, HepG2, and OVCAR-3 .

Antifungal Activity

The compounds derived from “3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine” have shown strong antifungal activity. They were found to be active against various strains of Candida spp., including those isolated from clinical materials .

Activity Against Gram-Positive Bacteria

These compounds have also been found to be active against Gram-positive bacteria with MIC ranging from 7.81 to 62.5mg/ml .

Potential Use in Drug Development

Given their broad range of biological activities, these compounds could be used as synthons in the development of new drugs . Their potential applications include the development of antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, and ulcerogenic drugs .

properties

IUPAC Name

3-chloro-N-ethyl-N-(thian-4-yl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3S/c1-2-15(9-3-7-16-8-4-9)11-10(12)13-5-6-14-11/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVINIJMGVNRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSCC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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